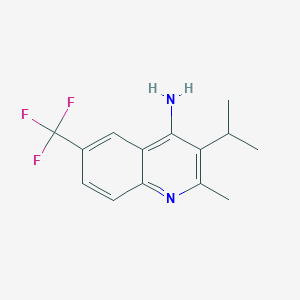
3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-异丙基-2-甲基-6-(三氟甲基)喹啉-4-胺是一种多功能的化学化合物,其分子式为C14H15F3N2,分子量为268.28 g/mol 。这种化合物以其独特的性质组合而闻名,使其在各种科学和工业应用中都具有价值。
准备方法
合成路线和反应条件
3-异丙基-2-甲基-6-(三氟甲基)喹啉-4-胺的合成通常涉及多步有机反应。 一种常见的方法是铃木-宫浦偶联反应,该反应被广泛应用于碳-碳键的形成 。 这种反应涉及在温和且对官能团耐受的条件下使用硼试剂和钯催化剂 。
工业生产方法
这种化合物的工业生产可能涉及大规模应用铃木-宫浦偶联反应,利用自动化反应器和优化的反应条件,以确保高产率和纯度。该过程还可能包括纯化步骤,例如结晶和色谱法,以达到所需的产物质量。
化学反应分析
反应类型
3-异丙基-2-甲基-6-(三氟甲基)喹啉-4-胺会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用还原剂。
取代: 这种反应涉及用另一种官能团取代一个官能团,通常使用亲核试剂或亲电试剂。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常见的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 常见的试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根离子)。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生含有额外含氧官能团的喹啉衍生物,而还原可能会产生氢含量增加的胺衍生物。
科学研究应用
3-异丙基-2-甲基-6-(三氟甲基)喹啉-4-胺具有广泛的科学研究应用,包括:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,包括药物开发和药理学研究。
工业: 用于生产具有独特性能的特种化学品和材料。
作用机制
3-异丙基-2-甲基-6-(三氟甲基)喹啉-4-胺的作用机制涉及其与特定分子靶标和途径的相互作用。 三氟甲基在增强化合物的稳定性和反应性方面起着至关重要的作用 。该化合物可能与酶、受体或其他生物分子相互作用,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- 2-甲基-6-(三氟甲基)喹啉-4-胺
- 3-异丙基-2-甲基喹啉-4-胺
- 6-(三氟甲基)喹啉-4-胺
独特性
3-异丙基-2-甲基-6-(三氟甲基)喹啉-4-胺由于同时存在异丙基和三氟甲基而具有独特性,它们赋予了独特的化学和物理性质。这些基团增强了化合物的稳定性、反应性和潜在的生物活性,使其成为各种科学和工业应用中宝贵的资产。
生物活性
3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of various compounds, including increased potency and selectivity towards biological targets.
The molecular formula of this compound is C14H15F3N2, with a molecular weight of approximately 270.28 g/mol. The presence of the trifluoromethyl group contributes significantly to its lipophilicity, which can affect its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives, including this compound, exhibit promising antimicrobial properties. For instance, a comparative analysis of various quinoline derivatives showed that compounds with trifluoromethyl substitutions displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |
|---|---|---|---|
| This compound | 12.5 | 25 | E. coli |
| Control (Ciprofloxacin) | 1.5 | 3 | E. coli |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that this compound has significant antibacterial properties, particularly against resistant strains .
Cytotoxicity Studies
In vitro studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 10.2 |
| Normal Fibroblasts | >50 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. Specifically, it has been suggested that the trifluoromethyl group enhances binding affinity to target proteins, leading to improved inhibition rates compared to non-fluorinated analogs .
Case Studies
- Antibacterial Efficacy : A study conducted on a range of quinoline derivatives demonstrated that those with trifluoromethyl substitutions significantly inhibited the growth of multi-drug resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted that the presence of the trifluoromethyl group was crucial for this enhanced activity .
- Cytotoxicity in Cancer Models : In a preclinical trial involving various cancer cell lines, this compound was shown to induce apoptosis selectively in cancer cells through the activation of caspase pathways, while exhibiting minimal toxicity towards normal cells .
属性
分子式 |
C14H15F3N2 |
|---|---|
分子量 |
268.28 g/mol |
IUPAC 名称 |
2-methyl-3-propan-2-yl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C14H15F3N2/c1-7(2)12-8(3)19-11-5-4-9(14(15,16)17)6-10(11)13(12)18/h4-7H,1-3H3,(H2,18,19) |
InChI 键 |
ALUWYDLKSFPIJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















